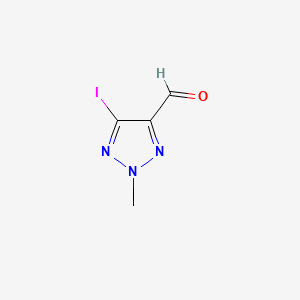
5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-iodo-2-methyl-1H-1,2,3-triazole with formylating agents to introduce the aldehyde group at the 4-position . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper iodide to facilitate the cyclization and formylation processes .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Major Products Formed:
- Oxidation leads to 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid.
- Reduction leads to 5-Iodo-2-methyl-2H-1,2,3-triazole-4-methanol.
- Substitution reactions yield various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparación Con Compuestos Similares
- 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 5-Iodo-2-methyl-2H-1,2,3-triazole-4-methanol
- 5-Iodo-2-methyl-2H-1,2,3-triazole-4-thiol
Uniqueness: 5-Iodo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group in its structureThe aldehyde group provides a site for further functionalization, while the iodine atom can be substituted with other functional groups to create a wide range of derivatives .
Propiedades
Fórmula molecular |
C4H4IN3O |
|---|---|
Peso molecular |
237.00 g/mol |
Nombre IUPAC |
5-iodo-2-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4IN3O/c1-8-6-3(2-9)4(5)7-8/h2H,1H3 |
Clave InChI |
QRKIJJSPOAUFSB-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(C(=N1)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















